molecular formula C7H6ClN3 B3034978 2-Chloro-4-hydrazinylbenzonitrile CAS No. 263845-81-4

2-Chloro-4-hydrazinylbenzonitrile

Cat. No.: B3034978
CAS No.: 263845-81-4
M. Wt: 167.59 g/mol
InChI Key: NRWOMMXRCHVLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-hydrazinylbenzonitrile (CAS: 263845-81-4) is a substituted benzonitrile derivative characterized by a chlorine atom at position 2 and a hydrazinyl (-NH-NH₂) group at position 2. Its molecular formula is C₇H₆ClN₃, with a molecular weight of 167.60 g/mol. This compound is synthesized via nucleophilic substitution, where 2-chloro-4-fluorobenzonitrile reacts with hydrazine hydrate in ethanol at 80°C, achieving a high yield of 92% . The hydrazinyl group confers reactivity for further derivatization, making it valuable in medicinal chemistry and heterocyclic synthesis .

Preparation Methods

The synthesis of 2-Chloro-4-hydrazinylbenzonitrile typically involves multiple steps. One common method starts with the reaction of benzyl bromide with nitroaniline to produce 4-nitrobenzonitrile. This intermediate is then reduced to 4-aminobenzonitrile, which undergoes chlorination under basic conditions to yield the final product . Industrial production methods may vary but generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Chloro-4-hydrazinylbenzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-hydrazinylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It may be used in the development of biochemical assays or as a reagent in biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydrazinylbenzonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form bonds with various substrates, facilitating different chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Chloro-4-hydroxybenzonitrile (CAS: 3336-16-1)

  • Molecular Formula: C₇H₄ClNO
  • Molecular Weight : 153.57 g/mol
  • Key Differences :
    • Substitution: Hydroxyl (-OH) group replaces the hydrazinyl (-NH-NH₂) group.
    • Melting Point : 160°C (decomposition), significantly higher than 2-chloro-4-hydrazinylbenzonitrile, which lacks reported melting data .
    • Reactivity: The hydroxyl group enables participation in hydrogen bonding and esterification, whereas the hydrazinyl group facilitates condensation reactions (e.g., forming hydrazones or heterocycles) .

2-Chloro-4-fluoro-3-methylbenzonitrile (CAS: 796600-15-2)

  • Molecular Formula : C₈H₅ClFN
  • Molecular Weight : 173.58 g/mol
  • Key Differences: Substitution: Fluoro (-F) and methyl (-CH₃) groups at positions 4 and 3, respectively. Synthetic Utility: Used as an intermediate in pharmaceutical synthesis (e.g., coupling with amino acids) due to its electron-withdrawing fluorine atom, which enhances electrophilicity. This contrasts with this compound, which is more nucleophilic due to the hydrazinyl group .

4-Bromo-2-chlorobenzonitrile (CAS: 154607-01-9)

  • Molecular Formula : C₇H₃BrClN
  • Molecular Weight : 216.46 g/mol
  • Key Differences :
    • Substitution: Bromine at position 4 instead of hydrazinyl.
    • Properties : Bromine’s larger atomic radius increases molecular weight and may enhance halogen bonding. Unlike this compound, this compound lacks nitrogen-based reactivity, limiting its utility in heterocyclic synthesis .

4-Hydrazinylbenzonitrile Hydrochloride (CAS: Not explicitly listed)

  • Molecular Formula : C₇H₇ClN₃ (hydrochloride salt)
  • Key Differences: Substitution: Hydrochloride salt of 4-hydrazinylbenzonitrile; lacks the chlorine atom at position 2. Applications: Used in biochemical research as a precursor for hydrazone formation.

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 263845-81-4 C₇H₆ClN₃ 167.60 -Cl, -NH-NH₂ High-yield synthesis (92%)
2-Chloro-4-hydroxybenzonitrile 3336-16-1 C₇H₄ClNO 153.57 -Cl, -OH Melting point: 160°C (dec.)
4-Bromo-2-chlorobenzonitrile 154607-01-9 C₇H₃BrClN 216.46 -Br, -Cl Halogen-rich structure

Research Findings and Trends

  • Medicinal Chemistry : Hydrazinyl-substituted benzonitriles are pivotal in synthesizing heterocycles like 1,3,4-thiadiazines, which exhibit antimicrobial and anticancer activities .

Biological Activity

2-Chloro-4-hydrazinylbenzonitrile (C₇H₆ClN₃) is a compound of significant interest in biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a hydrazinyl moiety attached to a benzonitrile structure. Its molecular weight is approximately 204.06 g/mol. The chemical structure can be represented as follows:

Molecular Formula C7H6ClN3\text{Molecular Formula C}_7\text{H}_6\text{ClN}_3

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Nitration : Benzonitrile is nitrated to form 4-nitrobenzonitrile.
  • Reduction : The nitro group in 4-nitrobenzonitrile is reduced to an amino group, yielding 4-aminobenzonitrile.
  • Chlorination : The amino group in 4-aminobenzonitrile is chlorinated to form 2-chloro-4-aminobenzonitrile.
  • Hydrazination : The amino group in 2-chloro-4-aminobenzonitrile is converted to a hydrazinyl group, resulting in the final product, this compound.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

1. Antitumor Activity
Studies have shown that this compound has potential efficacy against specific cancer cell lines. Its hydrazine component may enhance its ability to inhibit tumor growth by interacting with cellular macromolecules.

2. Antibacterial and Antifungal Properties
The hydrazinyl group contributes to various pharmacological effects, including antibacterial and antifungal activities. This makes it a candidate for further investigation as a therapeutic agent.

The mechanism of action of this compound involves interactions with biological macromolecules such as proteins and nucleic acids. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition or modification of their activity. Additionally, the compound may undergo redox reactions that influence cellular signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
2-Chloro-4-hydroxybenzonitrile Hydroxy group instead of hydrazineExhibits different reactivity due to hydroxyl group
4-Hydrazinobenzonitrile Lacks chlorine atomFocuses more on antitumor properties
2-Amino-4-chlorobenzonitrile Amino group instead of hydrazinePotentially different biological activities

This table highlights the unique aspects of this compound's structure and its specific applications in medicinal chemistry.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-hydrazinylbenzonitrile, and what factors influence reaction yield?

Methodological Answer: The synthesis typically involves condensation reactions between a carbonyl precursor (e.g., 2-chloro-4-cyanobenzaldehyde) and hydrazine derivatives. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance solubility and reaction efficiency.
  • Catalysts : Acidic conditions (e.g., acetic acid) facilitate hydrazone bond formation.
  • Temperature : Reflux conditions (~80–100°C) are commonly employed to drive the reaction to completion.

Table 1: Representative Reaction Conditions for Hydrazinylbenzonitrile Derivatives

PrecursorSolventCatalystTemperature (°C)Yield (%)Reference
4-CyanobenzaldehydeEthanolAcOH8078
2-Chloro-4-cyanobenzaldehydeDMFH₂SO₄10065

Q. How should researchers characterize the purity and structure of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm hydrazine (-NH-NH₂) and nitrile (-C≡N) groups. Expected peaks:
    • ¹H NMR : δ 8.2–8.5 ppm (aromatic H), δ 4.5–5.5 ppm (-NH-NH₂, broad).
    • ¹³C NMR : δ 115–120 ppm (-C≡N).
  • IR Spectroscopy : Bands at ~2200 cm⁻¹ (C≡N), 3300–3400 cm⁻¹ (N-H stretch).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

Table 2: Key Spectral Signatures

TechniqueFunctional GroupCharacteristic Signal
¹H NMR-NH-NH₂δ 4.5–5.5 ppm (broad)
IRC≡N~2200 cm⁻¹
HPLCPurityRetention time: 6.2 min

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G(d)) model electronic properties:

  • Reactivity Sites : Analyze Fukui indices to identify nucleophilic/electrophilic centers.
  • Transition States : Optimize geometries for SNAr (nucleophilic aromatic substitution) pathways.
  • Solvent Effects : Include PCM models to simulate polar environments.

Table 3: Performance of DFT Functionals for Thermochemical Accuracy

FunctionalBasis SetAvg. Error (kcal/mol)Application
B3LYP6-31G(d)2.4Atomization energies
B-P866-311G(df,p)3.1Ionization potentials

Q. What strategies resolve contradictions in reported biological activities of hydrazinylbenzonitrile derivatives?

Methodological Answer: Contradictions arise from variations in assay conditions, substituent effects, or purity. Mitigation strategies:

  • Controlled Comparative Studies : Standardize cell lines (e.g., HeLa vs. MCF-7) and assay protocols.
  • Meta-Analysis : Statistically evaluate trends across studies using tools like RevMan.
  • Structure-Activity Relationships (SAR) : Correlate substituent electronic effects (Hammett σ constants) with bioactivity.

Table 4: Factors Influencing Biological Activity Variability

FactorExample Impact on Activity
Substituent Position4-Cl vs. 2-Cl: ±20% IC₅₀
Assay pHActivity drops at pH > 7.5
Purity Threshold<90% purity: False negatives

Q. How can researchers optimize reaction conditions using computational chemistry?

Methodological Answer: Combine DFT with kinetic modeling:

  • Energy Profiles : Calculate activation energies for competing pathways (e.g., hydrolysis vs. substitution).
  • Solvent Screening : Use COSMO-RS to predict solvent effects on reaction rates.
  • Machine Learning : Train models on existing datasets to predict optimal temperatures/catalysts.

Properties

IUPAC Name

2-chloro-4-hydrazinylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWOMMXRCHVLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263845-81-4
Record name 2-chloro-4-hydrazinylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-hydrazinylbenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-hydrazinylbenzonitrile
Reactant of Route 3
2-Chloro-4-hydrazinylbenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-hydrazinylbenzonitrile
Reactant of Route 5
2-Chloro-4-hydrazinylbenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-hydrazinylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.